Home > Products > Screening Compounds P99119 > 1-(4-{[4-(2-fluorophenyl)-1-piperazinyl]sulfonyl}phenyl)-2-pyrrolidinone
1-(4-{[4-(2-fluorophenyl)-1-piperazinyl]sulfonyl}phenyl)-2-pyrrolidinone -

1-(4-{[4-(2-fluorophenyl)-1-piperazinyl]sulfonyl}phenyl)-2-pyrrolidinone

Catalog Number: EVT-5156272
CAS Number:
Molecular Formula: C20H22FN3O3S
Molecular Weight: 403.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

MCI-225 (CAS 99487-26-0)

  • Compound Description: MCI-225, chemically named 4-(2-fluorophenyl)-6-methyl-2-(1-piperazinyl)thieno[2,3-d]pyrimidine monohydrate hydrochloride, is a novel antidepressant. It demonstrates potent inhibition of noradrenaline uptake and acts as a 5-HT3 receptor antagonist. []

11-[[4-[4-(4-Fluorophenyl)-1- piperazinyl]butyryl]amino]-6,11-dihydrodibenzo[b,e]thiepin maleate (AJ-2615)

  • Compound Description: AJ-2615 exhibits calcium antagonistic activity and demonstrates a gradual and prolonged antihypertensive effect in spontaneously hypertensive rats. Its mechanism of action involves decreasing the angle between the planes of the two phenyl rings in its dibenzotricyclic system. []

5-(4-Fluorophenyl)-1-[4-(4-methylphenyl)thiazol-2-yl]-3-[4-(prop-2-ynyloxy)phenyl]-4,5-dihydro-1H-pyrazole

  • Compound Description: The structure of this compound was determined using X-ray crystallography. No biological activity was reported in the cited study. []

1-Cyclopropyl-6-fluoro-4-oxo-7-{4-[2-(4-substituted-phenyl)- 2-(substituted)-ethyl]-1-piperazinyl}-1,4-dihydroquinoline-3-carboxylic acid derivatives

  • Compound Description: This series of compounds was synthesized and evaluated for their antimicrobial activity. Some derivatives displayed comparable activity to ciprofloxacin. []

5-fluoro-6-(4-(2-fluorophenyl)piperazin-1-yl)-2-(4-(4-methylpiperazin-1-yl)phenyl)-1H-benzo[d]imidazole derivatives

  • Compound Description: These benzimidazole derivatives exhibited promising urease inhibition activity, exceeding the potency of standard inhibitors thiourea and hydroxyurea. []

cis-2-sec-Butyl-4-{4-[4-(4-{[2-(2,4-dichlorophenyl)-2-(1H-1,2,4-triazol-1-ylmethyl)-1,3-dioxolan-4-yl]methoxy}phenyl)-1-piperazinyl]phenyl}-2,4-dihydro-3H-1,2,4-triazol-3-one (Itraconazole)

  • Compound Description: Itraconazole is a well-known antifungal agent. Its molecular structure has been elucidated, revealing similarities in the dichlorophenylethoxytriazole moiety to other azole antifungals. []

N-[2-(4-Acetyl-1-Piperazinyl)Phenyl]-2-(3-Methylphenoxy)Acetamide (NAPMA)

  • Compound Description: NAPMA displays potent inhibition of osteoclast differentiation and bone resorption, suggesting its potential as a treatment for osteoporosis and related bone diseases. []

4-{[4-(2-Furoyl)-1-piperazinyl]methyl}-N-(substituted-phenyl)benzamides

  • Compound Description: This series of benzamide derivatives was synthesized and evaluated for its potential in treating Alzheimer's disease. One derivative exhibited potent butyrylcholinesterase inhibitory activity comparable to the reference standard, eserine. []

2-[[4-[2-[4-(4-methoxyphenyl)-1-piperazinyl]ethyl]phenyl] methyl]-1H-isoindole-1,3(2H)-dione

  • Compound Description: This compound's crystal structure has been determined using X-ray diffraction. No specific biological activity data was provided in the cited study. []

N‐[2‐(4‐benzoyl‐1‐piperazinyl)phenyl]‐2‐(4‐chlorophenoxy) acetamide (PPOAC‐Bz)

  • Compound Description: PPOAC-Bz demonstrates a significant inhibitory effect on osteoclastogenesis and bone resorption in vitro and in vivo, highlighting its potential as a treatment option for osteolytic disorders. []

1-[(4,6-dimethyl-5-pyrimidinyl)carbonyl]- 4-[4-[2-methoxy-1(R)-4-(trifluoromethyl)phenyl]ethyl-3(S)-methyl-1-piperazinyl]- 4-methylpiperidine (Sch-417690/Sch-D)

  • Compound Description: Sch-417690/Sch-D is a potent, selective, and orally bioavailable CCR5 antagonist currently in clinical trials as an HIV-1 inhibitor. Its development focused on optimizing the benzylic substituent to enhance selectivity and potency. []

2-{3-[4-(4-fluorophenyl)-1-piperazinyl]-2-hydroxy-propoxy}-phenylcarbamic acid alkylesters

  • Compound Description: This series of aryloxyaminopropanols was synthesized to target cardiovascular diseases like hypertension and ischemic heart disease. They exhibited a decrease in heart rate and inhibition of isoprenaline-induced chronotropic effects, indicating beta-adrenergic antagonist properties. []

2-(2-Furanyl)-7-[2-[4-[4-(2-[(11)C]methoxyethoxy)phenyl]-1-piperazinyl]ethyl]7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine-5-amine ([(11)C]Preladenant)

  • Compound Description: [(11)C]Preladenant was developed as a PET tracer for mapping cerebral adenosine A2A receptors (A2ARs). Its brain uptake pattern aligns with A2ARs distribution, exhibiting favorable brain kinetics for PET imaging. []

N-[2-(4-acetyl-1-piperazinyl) phenyl]-2-(2-chlorophenoxy) acetamide (PPOA-N-Ac-2-Cl)

  • Compound Description: PPOA-N-Ac-2-Cl demonstrated inhibitory effects on osteoclast differentiation, potentially by downregulating TRAF6 expression. It attenuated the expression of various osteoclast-specific marker genes and reduced bone resorption activity. []

1-{4-Chloro-2-[2-(2-fluorophenyl)-1,3-dithiolan-2-yl]phenyl}-2-methyl-1H-imidazole-5-carbaldehyde

  • Compound Description: The crystal structure of this imidazole derivative has been elucidated, revealing the presence of two molecules in the asymmetric unit, each with distinct conformations. It exhibits weak C—H⋯O interactions, π–π interactions, and Cl⋯S short contacts. []

4-(5-bromo-2-thienyl)-1-(4-fluorophenyl)-3-phenyl-2-pyrazoline

  • Compound Description: This pyrazoline derivative has been synthesized and characterized using spectroscopic techniques and X-ray diffraction studies. It exhibits an envelope conformation of the pyrazoline ring and crystallizes in a centrosymmetric space group, suggesting a racemic mixture. []

7-methoxy-4-[4-(3-phenyl-2-propen-1-yl)-1-piperazinyl]-5H-pyrimido[5,4-b]indole and 8-fluoro-4-[4-(3-phenyl-2-propen-1-yl)-1-piperazinyl]-5H-pyrimido[5,4-b]indole

  • Compound Description: These pyrimidoindole derivatives were identified as promising inhibitors of Salmonella biofilms, particularly in their preventive capacity. They exhibited activity across various temperatures without significantly affecting planktonic growth. []

2-furyl(4-{4-[(substituted)sulfonyl]benzyl}-1-piperazinyl)methanone derivatives

  • Compound Description: This series of methanone derivatives was synthesized and exhibited inhibitory activity against acetylcholinesterase and butyrylcholinesterase, with one derivative showing comparable potency to eserine. They also demonstrated antibacterial activity against various Gram-positive and Gram-negative bacterial strains. []

(2S,3R)-3-(3,4-difluorophenyl)-2-(4-fluorophenyl)-4- hydroxy-N-((3S)-1-methyl-2-oxo-5- phenyl-2,3-dihydro-1H-benzo[e][1,4]-diazepin-3-yl)butyramide

  • Compound Description: This benzodiazepine derivative exhibits potent gamma-secretase inhibitory activity, with an IC50 value of 0.06 nM, making it a potential candidate for Alzheimer's disease treatment. It incorporates a substituted hydrocinnamide C-3 side chain for enhanced potency. []

(3E,5E)-3,5-bis(4-cyanobenzylidene)-1-((4-fluorophenyl)sulfonyl)piperidin-4-one

  • Compound Description: The crystal structure of this piperidine derivative has been elucidated using X-ray diffraction. It crystallizes in the monoclinic space group P21/c. []

N-[2-(4-acetyl-1-piperazinyl)phenyl]-2-(2-chlorophenoxy) acetamide

  • Compound Description: This compound exhibited inhibitory effects on osteoclast differentiation and bone resorption, suggesting its potential in managing osteolytic diseases. Its mechanism involves attenuating the expression of osteoclast-specific marker genes and reducing bone resorption activity. []

(S)-N-[4-[4-[(3,4-Dihydro-6-hydroxy-2,5,7,8 -tetramethyl-2H-1-benzopyran-2-yl)carbonyl]-1-piperazinyl]phenyl]-2 -thiophenecarboximid-amide (BN 80933)

  • Compound Description: BN 80933, an inhibitor of neuronal nitric-oxide synthase and an antioxidant, demonstrated neuroprotective effects in a mouse model of transient focal cerebral ischemia. It reduced infarct volume, improved neurological scores, and decreased BBB disruption, brain edema, and neutrophil infiltration. []
  • Compound Description: XB513 is a novel calcium agonist with alpha-1 adrenergic receptor antagonistic properties. It exhibits positive inotropic responses in isolated guinea pig atria and inhibits norepinephrine-induced contractions in rabbit aorta. In heart failure models, XB513 demonstrated beneficial hemodynamic effects. []

5‐Fluoro‐2‐[4‐[(2‐phenyl‐1H‐imidazol‐5‐yl)methyl]‐1‐piperazinyl]pyrimidine (SCH66712)

  • Compound Description: SCH66712 acts as a mechanism-based inactivator of CYP2D6 and CYP3A4, significant enzymes involved in drug metabolism. Its inactivation potential highlights the possibility of drug-drug interactions. [, ]

4-Phenyl-2-(1-piperazinyl)quinolines

  • Compound Description: This class of compounds exhibits potent antidepressant activity, attributed to their antagonism of reserpine-induced hypothermia and catalepsy. They also demonstrate inhibitory effects on locomotor activity and tremorine-induced tremor. []

3-Phenyl-2-piperazinyl-5H-1-benzazepines

  • Compound Description: This class of compounds was investigated for potential neuroleptic activity. Derivatives with a 4-chloro or 4-fluoro substituent in the 3-phenyl group exhibited neuroleptic-like effects comparable to chlorpromazine, attributed to their antidopaminergic properties. []

3,4,4‐Trichloro‐1‐[4‐(2‐fluoro­phen­yl)piperazin­yl]‐1‐(n‐hexa­decyl­sulfan­yl)‐2‐nitro­buta‐1,3‐diene

  • Compound Description: This compound's structure, elucidated through crystallographic analysis, revealed a chair conformation for the piperazine ring and a fully extended alkyl substituent. []
  • Compound Description: This series of compounds demonstrates antifungal properties. Structural variations within the series include different substituents on the piperazine ring and variations in the azole moiety. []
  • Compound Description: This series of pyridinedicarboximide derivatives was synthesized and investigated for their central nervous system (CNS) effects. Some compounds within the series exhibited depressive activity on the CNS. []

7-[4-(4-phenyl-1-piperazinyl)butoxy]-3,4-dihydro-2(1H)-quinolinone derivatives

  • Compound Description: This series of quinolinone derivatives was designed as potential antipsychotic agents with dual activity as dopamine autoreceptor agonists and postsynaptic DA receptor antagonists. Several compounds exhibited both activities, with one specific compound (aripiprazole) showing promising results. []

2‐{4‐[ω‐[4‐(2‐Methoxyphenyl)‐1‐piperazinyl]alkoxy]phenyl}‐ 2H‐benzotriazoles and their N‐Oxides

  • Compound Description: These benzotriazole derivatives were designed as potential ligands for various serotonin, dopamine, and adrenergic receptor subtypes. Their affinity for 5-HT1A and D3 receptors increased with the length of the aliphatic chain, while their binding to other subtypes was less predictable. []

N-((1S)-1-{[4-((2S)-2-{[(2,4-Dichlorophenyl)sulfonyl]amino}-3-hydroxypropanoyl)-1-piperazinyl]carbonyl}-3-methylbutyl)-1-benzothiophene-2-carboxamide (GSK1016790A)

  • Compound Description: GSK1016790A is a potent and selective transient receptor potential vanilloid 4 (TRPV4) channel agonist. It induced Ca2+ influx in TRPV4-expressing cells and elicited dose-dependent activation of TRPV4 whole-cell currents. GSK1016790A also contracted mouse bladders in vitro and induced bladder overactivity in vivo. []

trans-Bis[3-(2-fluorophenyl)-1-(4-nitrophenyl)triazenido-κN3]bis(pyridine-κN)palladium(II)

  • Compound Description: The crystal structure of this palladium(II) complex has been determined. It shows a square planar coordination geometry around the palladium atom, with two deprotonated triazenide ligands and two pyridine molecules. [, ]

(E)-1-(4-{[1-(4-Fluorophenyl)-3,5-dimethyl-1H-pyrazol-4-yl]diazenyl}phenyl)ethanone and (E)-1-(4-chlorophenyl)-3,5-dimethyl-4-[2-(2-nitrophenyl)diazenyl]-1H-pyrazole

  • Compound Description: These two pyrazole derivatives have been synthesized and characterized, revealing nonplanar molecular structures. They are stabilized by various intermolecular interactions, including C-H...O, C-H...π, π-π, and C-Cl...Cl-C contacts. []

N-[(1R)-1-(3-Cyclopropoxy-4-fluorophenyl)-1-[3-fluoro-5-(1,1,2,2-tetrafluoroethoxy)phenyl]-2-phenylethyl]-4-fluoro-3-(trifluoromethyl)benzamide (BMS-795311)

  • Compound Description: BMS-795311 is a potent and orally available cholesteryl ester transfer protein (CETP) inhibitor. It demonstrated efficacy in raising HDL-C levels in animal models without the off-target liabilities observed with other CETP inhibitors. []

(R)-(1-(4-Fluorophenyl)-6-((1-methyl-1H-pyrazol-4-yl)sulfonyl)-4,4a,5,6,7,8-hexahydro-1H-pyrazolo[3,4-g]isoquinolin-4a-yl)(4-(trifluoromethyl)pyridin-2-yl)methanone (CORT125134)

  • Compound Description: CORT125134 is a selective glucocorticoid receptor (GR) antagonist currently undergoing phase 2 clinical trials for Cushing's syndrome. It represents an advancement in developing selective GR antagonists with a favorable safety profile. []

4-((E)-((E)-5-(2-fluorobenzylidene)-1-((4-fluorophenyl)sulfonyl)-4-oxopiperidin-3-ylidene)methyl)benzonitrile

  • Compound Description: The crystal structure of this compound has been determined, providing insights into its molecular geometry and packing arrangement. []

Properties

Product Name

1-(4-{[4-(2-fluorophenyl)-1-piperazinyl]sulfonyl}phenyl)-2-pyrrolidinone

IUPAC Name

1-[4-[4-(2-fluorophenyl)piperazin-1-yl]sulfonylphenyl]pyrrolidin-2-one

Molecular Formula

C20H22FN3O3S

Molecular Weight

403.5 g/mol

InChI

InChI=1S/C20H22FN3O3S/c21-18-4-1-2-5-19(18)22-12-14-23(15-13-22)28(26,27)17-9-7-16(8-10-17)24-11-3-6-20(24)25/h1-2,4-5,7-10H,3,6,11-15H2

InChI Key

MPJFXUOJNRXFSX-UHFFFAOYSA-N

SMILES

C1CC(=O)N(C1)C2=CC=C(C=C2)S(=O)(=O)N3CCN(CC3)C4=CC=CC=C4F

Canonical SMILES

C1CC(=O)N(C1)C2=CC=C(C=C2)S(=O)(=O)N3CCN(CC3)C4=CC=CC=C4F

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.